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molecular formula C4H10 B1600253 Butane-1-13C CAS No. 22612-53-9

Butane-1-13C

Cat. No. B1600253
M. Wt: 59.11 g/mol
InChI Key: IJDNQMDRQITEOD-OUBTZVSYSA-N
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Patent
US05484576

Procedure details

Examples of reactions which can be carried out particularly expediently in the reactors according to the invention are, without this listing being exhaustive: dehydrogenations, for example, of cyclohexylidene-aniline to give diphenylamine and of cyclohexenyl-cyclohexanone to give o-phenylphenol; hydrogenations, for example, of nitrobenzene to give aniline and of phenol to give cyclohexanone; oxidative alcohol dehydrogenations, for example, of 3-methyl-3-buten-1-ol to give 3-methyl-2-buten-1-al; selective oxidations of hydrocarbons, for example, of n-butane to give maleic anhydride, of oxylene to give phthalic anhydride and of propene to give acrolein or acrylic acid and alkylations and halogenations.
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=C)[CH2:3][CH2:4]O.CC(C)=CC=O.CCCC.[C:17]1(=[O:23])[O:22][C:20](=[O:21])[CH:19]=[CH:18]1>>[C:20]1(=[O:21])[O:22][C:17](=[O:23])[C:18]2=[CH:1][CH:2]=[CH:3][CH:4]=[C:19]12

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCO)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC=O)C
Step Four
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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